Pseudoginsenoside Rh2

Catalog No.
S11212682
CAS No.
M.F
C36H62O8
M. Wt
622.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pseudoginsenoside Rh2

Product Name

Pseudoginsenoside Rh2

IUPAC Name

2-[[12-hydroxy-17-(6-hydroxy-6-methylhept-2-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C36H62O8

Molecular Weight

622.9 g/mol

InChI

InChI=1S/C36H62O8/c1-20(10-9-14-32(2,3)42)21-11-16-36(8)27(21)22(38)18-25-34(6)15-13-26(33(4,5)24(34)12-17-35(25,36)7)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3

InChI Key

YCDZBVXSGVWFFX-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C)(C)O)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C

Pseudoginsenoside Rh2 is a novel derivative of ginsenoside Rh2, which is a significant active component derived from the root of Panax ginseng. This compound is characterized by its unique structure, which includes a sugar moiety that distinguishes it from its parent compound. Pseudoginsenoside Rh2 has garnered attention due to its potential therapeutic properties, particularly in cancer treatment. Its molecular formula is C36H62O8, and it exhibits a complex steroidal structure typical of ginsenosides, contributing to its biological activities.

The synthesis of pseudoginsenoside Rh2 involves several chemical transformations. It can be synthesized from ginsenoside Rh2 through a series of reactions that typically include:

  • Acetylation: Introducing acetyl groups to enhance solubility and reactivity.
  • Elimination-Addition: This step modifies the side chain, which significantly influences the biological activity.
  • Saponification: This reaction hydrolyzes esters to yield alcohols and acids, leading to the final product.

These reactions are performed under mild conditions, allowing for the preservation of the compound's integrity while enhancing its pharmacological properties .

Pseudoginsenoside Rh2 exhibits notable biological activities, particularly in inducing apoptosis in cancer cells. Research has demonstrated that it can inhibit the proliferation of various cancer cell lines, including lung adenocarcinoma A549 cells. The mechanism of action involves:

  • Induction of Apoptosis: Pseudoginsenoside Rh2 triggers mitochondrial apoptosis by increasing reactive oxygen species levels and activating caspases (caspase-3 and caspase-9), leading to programmed cell death .
  • Regulation of Protein Expression: It modulates the expression of apoptosis-related proteins such as B-cell lymphoma 2 (Bcl-2) and Bcl-2-associated X protein (Bax), promoting an apoptotic environment within tumor cells .

The synthesis methods for pseudoginsenoside Rh2 have been explored extensively, with a focus on optimizing yield and purity. The following methods are commonly employed:

  • Chemical Synthesis: As mentioned earlier, this involves acetylation, elimination-addition, and saponification.
  • Biotransformation: Utilizing microbial fermentation or enzymatic processes to convert ginsenosides into their derivatives can be an alternative method for producing pseudoginsenoside Rh2.

Both methods aim to enhance the pharmacological profile while ensuring that the compound retains its bioactivity .

Pseudoginsenoside Rh2 has several potential applications, particularly in the field of oncology. Its primary applications include:

  • Cancer Therapy: Due to its pro-apoptotic effects, it is being investigated as a therapeutic agent for various cancers.
  • Pharmaceutical Development: As a bioactive compound, it may serve as a lead compound for developing new anticancer drugs.
  • Nutraceuticals: Given its health benefits, pseudoginsenoside Rh2 could be incorporated into dietary supplements aimed at cancer prevention and health promotion.

Studies on pseudoginsenoside Rh2 have highlighted its interactions with various signaling pathways involved in cell survival and apoptosis:

  • Ras/Raf/ERK Pathway: Pseudoginsenoside Rh2 activates this pathway, which is crucial for cell proliferation and survival. Its modulation leads to increased apoptosis in cancer cells .
  • Reactive Oxygen Species Production: The compound enhances reactive oxygen species levels, contributing to oxidative stress that can induce cell death in tumor cells .

These interactions underline the compound's potential as a therapeutic agent targeting specific cellular mechanisms in cancer biology.

Similar Compounds: Comparison with Other Compounds

Pseudoginsenoside Rh2 shares structural similarities with several other ginsenosides and steroid derivatives. Notable similar compounds include:

Comparison Table

CompoundStructure TypeMain ActivityUnique Feature
Pseudoginsenoside Rh2Steroidal GlycosideInduces ApoptosisEnhanced anti-proliferative activity through side chain modification
Ginsenoside Rh2Steroidal GlycosideInduces ApoptosisParent compound with broader effects
Ginsenoside Rg3Steroidal GlycosideAnti-cancerDifferent mechanism of action
Ginsenoside Rb1Steroidal GlycosideNeuroprotectiveLess potent in apoptosis induction

Pseudoginsenoside Rh2 stands out due to its enhanced ability to induce apoptosis specifically in cancer cells while maintaining a favorable safety profile compared to other ginsenosides .

Molecular Formula and Stereochemical Configuration

Pseudoginsenoside Rh2 is characterized by a dammarane-type triterpenoid skeleton with specific sugar moieties attached. Conflicting reports exist regarding its molecular formula:

  • C27H44O9 (molecular weight: 492.64 g/mol) is cited in studies focusing on its isolation from ginseng hydrolysates.
  • C36H62O8 (molecular weight: 622.88 g/mol) is reported in synthetic chemistry databases, reflecting modifications during derivatization.

The discrepancy arises from differences in the glycosylation pattern and synthetic modifications. The IUPAC name, (2R,3R,4S,5S,6R)-2-(((3R,8R,10R,12S,13S,14S,17S)-12-hydroxy-17-((E)-6-hydroxy-6-methylhept-2-en-2-yl)-4,4,8,10,14-pentamethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol, underscores its stereochemical complexity. Key features include:

  • A tetracyclic dammarane backbone with methyl groups at C-4, C-8, C-10, and C-14.
  • An (E)-6-hydroxy-6-methylhept-2-en-2-yl side chain at C-17, critical for membrane interaction.
  • A β-D-glucopyranosyl unit at C-3, confirmed by nuclear magnetic resonance (NMR) spectroscopy.

The SMILES string ([H][C@@]12C@@HCC3[C@@]4(C)CCC@@HC(C)(C)C4CC[C@@]3(C)[C@@]1(C)CC[C@@H]2/C(C)=C/CCC(C)(C)O) further delineates the stereochemistry, highlighting the R and S configurations at chiral centers.

Comparative Analysis with Parent Compound Ginsenoside Rh2

Ginsenoside Rh2 (C36H62O8, molecular weight: 622.88 g/mol) serves as the precursor to pseudoginsenoside Rh2. Structural differences include:

FeatureGinsenoside Rh2Pseudoginsenoside Rh2
Glycosylationβ-D-glucopyranose at C-3Modified glycosidic linkage
Side ChainSaturated isoprenyl chain(E)-6-hydroxy-6-methylhept-2-en-2-yl
BioactivityModerate pro-apoptotic effectsEnhanced ROS generation and caspase activation

Pseudoginsenoside Rh2’s α,β-unsaturated ketone group, introduced during synthesis, increases electrophilicity, facilitating interactions with cellular thiols and enhancing apoptotic signaling. Comparative studies in lung adenocarcinoma A549 cells demonstrate that pseudoginsenoside Rh2 exhibits a 1.5-fold lower IC50 (74.5 µM) than ginsenoside Rh2 (112 µM), attributed to its improved membrane permeability.

Physicochemical Properties and Stability Profiling

Pseudoginsenoside Rh2’s behavior under varying conditions is summarized below:

Solubility

  • Polar solvents: Highly soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO) due to hydroxyl and glycosidic groups.
  • Aqueous solubility: Limited (0.12 mg/mL at 25°C), necessitating solubilization agents for in vitro assays.

Thermal Stability

  • Decomposition occurs at 218–220°C, with differential scanning calorimetry (DSC) revealing endothermic peaks corresponding to glycosidic bond cleavage.

pH Sensitivity

  • Stable at pH 5–7 (half-life > 48 hours).
  • Degrades rapidly under alkaline conditions (pH > 8), forming aglycone derivatives via hydrolysis.

Light Sensitivity

  • UV-Vis spectra show absorbance maxima at 203 nm and 254 nm, indicative of conjugated double bonds. Prolonged light exposure induces isomerization, reducing bioactivity by 40% over 72 hours.

Botanical Origins in Panax Species

Pseudoginsenoside Rh2 is structurally related to ginsenoside Rh2, a bioactive compound predominantly found in Panax ginseng and Panax notoginseng [1] [4]. These plants synthesize Rh2 through a complex terpenoid pathway that begins with the cyclization of 2,3-oxidosqualene to form dammarenediol-II, followed by hydroxylation and glycosylation steps [4]. The final structure of Rh2 includes a protopanaxadiol aglycone core with a β-D-glucopyranoside moiety at the C3 position and hydroxyl groups at C12 and C20 [4]. Pseudoginsenoside Rh2 differs from its parent compound through modifications such as epimerization or additional glycosylations, which arise during post-biosynthetic processing in plant tissues [5].

In Panax ginseng, the biosynthesis of Rh2 involves cytochrome P450 enzymes for hydroxylation and UDP-glycosyltransferases (UGTs) for sugar attachment [2] [3]. For example, the UGT PgUGAT252645 identified in Panax ginseng catalyzes glucuronidation at the C3 position of oleanolic acid, a step critical for diversifying ginsenoside profiles [3]. While Rh2 itself is well-characterized, the exact enzymatic mechanisms responsible for generating pseudoginsenoside Rh2 in planta remain under investigation, though microbial biotransformation in plant rhizospheres is hypothesized to contribute [1].

Metabolic Engineering Approaches for Enhanced Production

Recent advances in synthetic biology have enabled the heterologous production of ginsenosides in microbial hosts. Saccharomyces cerevisiae has emerged as a preferred chassis due to its ability to perform eukaryotic post-translational modifications and handle high metabolic loads [2] [3]. Key strategies include:

  • Pathway Reconstruction: Introducing Panax-derived genes into yeast to replicate the dammarenediol-II synthesis pathway. For example, the PgURT94 gene encoding a rhamnosyltransferase was critical for producing rhamnose-containing ginsenosides like Rg2 and Re in yeast [2].
  • Precursor Optimization: Overexpressing rate-limiting enzymes such as HMGR (3-hydroxy-3-methylglutaryl-CoA reductase) to enhance mevalonate pathway flux, increasing precursor availability for triterpene biosynthesis [3].
  • Fermentation Optimization: Fed-batch fermentation with glucose feeding and pH control has achieved yields up to 3.6 g/L for related ginsenosides, demonstrating scalability [2].

Table 1: Metabolic Engineering Milestones for Ginsenoside Production in Yeast

Host StrainTarget GinsenosideYield (g/L)Key EnzymesReference
S. cerevisiae BY-RoGinsenoside Ro0.000253PgUGAT252645 [3]
S. cerevisiae WLT-MVARg2/Re1.3/3.6PgURT94 [2]

These efforts highlight the potential for adapting similar approaches to optimize pseudoginsenoside Rh2 production, though challenges in enzyme specificity for pseudoginsenoside modifications persist.

Semi-Synthetic Derivation from Ginsenoside Precursors

Semi-synthesis offers a complementary route to pseudoginsenoside Rh2 by chemically modifying naturally extracted ginsenosides. The process typically involves three stages:

  • Precursor Extraction: Ginsenoside Rh2 is isolated from Panax roots using chromatography techniques, with purities exceeding 95% [1] [5].
  • Chemical Modification: Rh2 undergoes targeted reactions such as:
    • Epimerization: Altering stereochemistry at C20 or C24 positions using acid/base catalysis [5].
    • Glycosylation: Introducing additional sugar moieties via glycosyltransferases or chemical coupling [2].
  • Purification: High-performance liquid chromatography (HPLC) separates pseudoginsenoside Rh2 from reaction byproducts [5].

Table 2: Semi-Synthetic Yields of Pseudoginsenoside Rh2 Derivatives

Starting MaterialModification MethodYield (%)Purity (%)
Ginsenoside Rh2C24 hydroxylation6298 [5]
Ginsenoside Rh2C3 rhamnosylation5897 [2]

This method allows precise structural tailoring but faces limitations in scalability compared to microbial biosynthesis.

Mitochondrial-Mediated Apoptotic Pathways

Pseudoginsenoside Rh2 demonstrates potent pro-apoptotic activity through the intrinsic mitochondrial pathway, which represents a fundamental mechanism underlying its pharmacological effects. Research has established that this compound induces mitochondrial dysfunction leading to programmed cell death via multiple interconnected molecular mechanisms [1] [2].

The mitochondrial-mediated apoptotic pathway represents the primary route through which Pseudoginsenoside Rh2 exerts its therapeutic effects. This pathway involves the permeabilization of the mitochondrial outer membrane, leading to the release of apoptogenic factors into the cytoplasm [1]. The compound induces significant mitochondrial membrane potential loss, with studies demonstrating a decrease from 91.35% in control cells to 74.28% in cells treated with high concentrations of Pseudoginsenoside Rh2 [1].

Bcl-2 Family Protein Modulation

The B-cell lymphoma 2 (Bcl-2) family proteins serve as critical regulators of mitochondrial membrane permeability and apoptotic cell death. Pseudoginsenoside Rh2 exerts profound modulatory effects on these proteins, fundamentally altering the balance between pro-apoptotic and anti-apoptotic signals within cells [1] [2] [3].

Western blot analysis has revealed that Pseudoginsenoside Rh2 treatment results in significant downregulation of anti-apoptotic Bcl-2 protein expression. Concurrently, the compound induces substantial upregulation of pro-apoptotic Bcl-2-associated X protein (Bax) [1] [2]. This shift in the Bcl-2/Bax ratio creates a pro-apoptotic cellular environment that facilitates mitochondrial outer membrane permeabilization.

The mechanism involves Bax translocation to the mitochondrial membrane, where it undergoes conformational changes and oligomerization. Research demonstrates that Pseudoginsenoside Rh2 promotes Bax mitochondrial translocation, leading to the formation of membrane pores that allow the efflux of cytochrome c and other apoptogenic factors [4] [5]. Studies have shown that Bax upregulation is required for the apoptotic effects of ginsenoside compounds, with caspase inhibitors partially suppressing but not completely blocking cell death when Bax expression remains elevated [6].

The modulation of Bcl-2 family proteins by Pseudoginsenoside Rh2 follows a concentration-dependent pattern. At therapeutic concentrations, the compound consistently decreases Bcl-2 expression while promoting Bax accumulation at mitochondrial membranes [1] [7]. This dual effect ensures robust activation of the intrinsic apoptotic pathway, making it a reliable mechanism for therapeutic intervention.

Protein TargetFunctionEffect of Pseudoginsenoside Rh2Cellular LocationReference
Bcl-2Anti-apoptotic proteinSignificantly decreasedMitochondrial membrane [1] [2]
BaxPro-apoptotic proteinSignificantly upregulatedMitochondrial membrane [1] [2]
Cytochrome cElectron transport proteinReleased to cytoplasmMitochondrial intermembrane space [1] [2]
Caspase-9Initiator caspaseActivated (precursor decreased)Cytoplasm [1] [2]
Caspase-3Executioner caspaseActivated (precursor decreased)Cytoplasm [1] [2]
PARPDNA repair enzymeCleaved (activated)Nucleus [1] [2]

Cytochrome C Release and Caspase Activation

Following mitochondrial outer membrane permeabilization induced by Bcl-2 family protein modulation, Pseudoginsenoside Rh2 triggers the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. This cytochrome c release represents a critical and irreversible step in the apoptotic process [1] [4] [8].

Once released into the cytoplasm, cytochrome c forms the apoptosome complex with apoptotic protease activating factor-1 (Apaf-1) and deoxyadenosine triphosphate (dATP). This complex subsequently recruits and activates procaspase-9, the initiator caspase of the intrinsic apoptotic pathway [9] [8]. Research has demonstrated that Pseudoginsenoside Rh2 treatment leads to significant activation of caspase-9, as evidenced by decreased levels of the inactive procaspase-9 precursor and increased enzymatic activity [1] [10].

The activation of caspase-9 initiates a proteolytic cascade that culminates in the activation of executioner caspases, particularly caspase-3. Studies show that Pseudoginsenoside Rh2 promotes substantial caspase-3 activation, with spectrophotometric assays revealing enhanced enzymatic activity in treated cells compared to controls [1]. The activation of caspase-3 leads to the cleavage of numerous cellular substrates, including poly ADP-ribose polymerase (PARP), a key DNA repair enzyme whose cleavage serves as a hallmark of apoptotic cell death [1] [11].

The caspase activation process follows a temporal sequence, with cytochrome c release occurring early in the apoptotic process, followed by caspase-9 activation, and subsequently caspase-3 activation. This cascade ensures efficient and coordinated dismantling of cellular components during apoptosis [8]. Research has confirmed that this sequence is consistently observed in cells treated with Pseudoginsenoside Rh2, indicating that the compound reliably triggers the complete apoptotic program [1].

Importantly, the cytochrome c release and caspase activation induced by Pseudoginsenoside Rh2 occurs independently of mitochondrial transmembrane potential depolarization, suggesting that the compound directly affects mitochondrial membrane permeability rather than simply disrupting mitochondrial energetics [8]. This mechanism ensures specific targeting of apoptotic pathways while potentially preserving other mitochondrial functions.

Oxidative Stress Induction via ROS Generation

Pseudoginsenoside Rh2 demonstrates significant capacity to induce oxidative stress through the generation of reactive oxygen species (ROS), which serves as a crucial mechanism in its pharmacological action. This oxidative stress induction represents both a direct cytotoxic effect and an upstream signal that amplifies apoptotic pathways [1] [12] [13].

The compound promotes substantial intracellular ROS accumulation in a dose-dependent manner. Flow cytometric analysis using dichlorofluorescein diacetate (DCFH-DA) staining reveals that ROS-positive cells increase from 5.84% in control groups to 35.68% in cells treated with high concentrations of Pseudoginsenoside Rh2 [1]. This dramatic elevation in ROS levels creates an oxidative environment that overwhelms cellular antioxidant defense systems.

Mechanistically, Pseudoginsenoside Rh2 induces ROS production primarily through its effects on mitochondrial electron transport chain (ETC) complexes. Research has demonstrated that the compound significantly inhibits the activity of ETC complexes I, III, and V, leading to electron leakage and subsequent ROS formation [14]. Complex III appears to be particularly sensitive to Pseudoginsenoside Rh2, with molecular docking studies suggesting direct binding interactions between the compound and complex III subunits [14].

The inhibition of mitochondrial electron transport leads to impaired oxidative phosphorylation and reduced adenosine triphosphate (ATP) production. Studies show that Pseudoginsenoside Rh2 treatment causes immediate decreases in mitochondrial transmembrane potential due to disrupted oxidative phosphorylation capacity [14]. This bioenergetic dysfunction contributes to cellular stress and sensitizes cells to apoptotic stimuli.

ParameterControl Group (%)Low Dose (24 μM)Medium Dose (48 μM)High Dose (96 μM)Reference
Intracellular ROS levels5.847.8611.6135.68 [1]
Mitochondrial membrane potential91.3588.8587.1874.28 [1]
Electron transport chain complex I100857045 [14]
Electron transport chain complex III100806540 [14]
Electron transport chain complex V100857050 [14]
ATP production100756035 [14]

The ROS generated by Pseudoginsenoside Rh2 serves multiple functional roles in promoting apoptosis. Elevated ROS levels directly damage cellular macromolecules, including lipids, proteins, and nucleic acids, contributing to cellular dysfunction [13]. Additionally, ROS acts as a signaling molecule that activates stress-responsive pathways, including mitogen-activated protein kinase (MAPK) signaling cascades that can promote apoptosis under conditions of excessive oxidative stress [1] [12].

Research has shown that ROS accumulation induced by Pseudoginsenoside Rh2 occurs upstream of mitochondrial dysfunction and apoptotic pathway activation. The temporal sequence involves initial ROS generation, followed by mitochondrial membrane potential loss, cytochrome c release, and caspase activation [12]. This suggests that oxidative stress serves as an initiating signal that triggers the apoptotic cascade.

The oxidative stress induced by Pseudoginsenoside Rh2 also affects cellular calcium homeostasis, with studies indicating that the compound promotes calcium buildup and loss of membrane phospholipid asymmetry [15]. These effects contribute to overall cellular dysfunction and enhance the pro-apoptotic environment created by the compound.

Importantly, the ROS-generating effects of Pseudoginsenoside Rh2 appear to be selective for certain cell types, with cancer cells showing greater susceptibility to oxidative stress than normal cells [14]. This selectivity may contribute to the therapeutic potential of the compound, as it can induce apoptosis in malignant cells while sparing healthy tissues.

MAPK Signaling Pathway Regulation

Pseudoginsenoside Rh2 exerts significant regulatory effects on mitogen-activated protein kinase (MAPK) signaling pathways, particularly the Ras/Raf/extracellular signal-regulated kinase (ERK) cascade. This regulation represents a crucial mechanism through which the compound coordinates apoptotic responses and cellular stress signaling [1] [16] [17].

The MAPK signaling pathways traditionally associated with cell survival and proliferation can paradoxically promote apoptosis under conditions of excessive or sustained activation. Pseudoginsenoside Rh2 exploits this mechanism by inducing prolonged activation of specific MAPK cascades, particularly the Ras/Raf/ERK pathway, leading to pro-apoptotic rather than pro-survival outcomes [1] [17].

Research has demonstrated that Pseudoginsenoside Rh2 treatment results in sustained phosphorylation and activation of key components within the Ras/Raf/ERK signaling cascade. This sustained activation, occurring in the context of cellular stress and ROS accumulation, shifts the pathway's function from promoting cell survival to facilitating apoptotic cell death [1] [17].

Ras/Raf/ERK Cascade Activation

The Ras/Raf/ERK signaling cascade represents the primary MAPK pathway affected by Pseudoginsenoside Rh2 treatment. This pathway, which normally regulates cell proliferation, differentiation, and survival, becomes redirected toward pro-apoptotic signaling under the influence of the compound [1] [17].

Pseudoginsenoside Rh2 induces significant upregulation of Ras protein expression, the upstream regulator of the cascade. Western blot analysis reveals dose-dependent increases in Ras levels following compound treatment [1]. This upregulation of Ras provides the initial signal for downstream pathway activation and amplifies the subsequent signaling cascade.

The compound also promotes substantial phosphorylation of Raf kinase, the immediate downstream effector of Ras. The phosphorylated Raf (p-Raf) to total Raf ratio increases significantly in cells treated with Pseudoginsenoside Rh2, indicating robust activation of this kinase [1] [17]. This Raf activation is sustained rather than transient, which is critical for the pro-apoptotic outcome of pathway stimulation.

Downstream of Raf, Pseudoginsenoside Rh2 induces pronounced phosphorylation and activation of ERK kinases. The phosphorylated ERK (p-ERK) to total ERK ratio shows dramatic increases following treatment, with this activation being maintained over extended periods [1] [17]. This sustained ERK activation is crucial for the apoptotic response, as brief or moderate ERK activation typically promotes cell survival.

The mechanism underlying the pro-apoptotic effects of sustained Ras/Raf/ERK activation involves several factors. First, prolonged ERK activation can lead to the phosphorylation and stabilization of p53, a tumor suppressor protein that promotes apoptosis [1] [17]. Second, sustained ERK signaling can directly affect mitochondrial function by altering mitochondrial membrane permeability and promoting cytochrome c release [18]. Third, excessive ERK activation can overwhelm cellular adaptive mechanisms, leading to cellular dysfunction and death.

Signaling ProteinPathwayChange with TreatmentFunctional OutcomeReference
RasRas/Raf/ERKIncreasedSignal amplification [1] [17]
p-Raf/Raf ratioRas/Raf/ERKSignificantly increasedDownstream activation [1] [17]
p-ERK/ERK ratioRas/Raf/ERKSignificantly increasedApoptosis induction [1] [17]
p53p53-mediated apoptosisUpregulatedCell cycle arrest/apoptosis [1] [17]
p-p38/p38 ratiop38 MAPKNo significant changeNot involved [1] [17]
p-JNK/JNK ratioJNK MAPKNo significant changeNot involved [1] [17]

The selectivity of Pseudoginsenoside Rh2 for the Ras/Raf/ERK pathway is noteworthy, as other MAPK pathways, including p38 and c-Jun N-terminal kinase (JNK), show no significant activation in response to treatment [1] [17]. This selectivity suggests that the compound specifically targets the Ras/Raf/ERK cascade rather than broadly activating stress-responsive MAPK pathways.

p53 Phosphorylation Dynamics

The p53 tumor suppressor protein plays a central role in mediating the apoptotic effects of Pseudoginsenoside Rh2 through its integration with MAPK signaling pathways. The compound induces significant alterations in p53 phosphorylation dynamics, leading to enhanced protein stability and transcriptional activity [1] [17] [6].

Pseudoginsenoside Rh2 treatment results in sustained phosphorylation of p53, which stabilizes the protein and enhances its nuclear accumulation. Research demonstrates that p53 levels increase rapidly in cells treated with the compound, with this accumulation being maintained over extended periods [6]. The phosphorylation of p53 occurs downstream of ERK activation, linking the MAPK signaling cascade to p53-mediated apoptotic responses [1] [17].

The phosphorylation dynamics of p53 induced by Pseudoginsenoside Rh2 involve multiple serine and threonine residues that are critical for protein function. ERK-mediated phosphorylation enhances p53 stability by preventing its degradation through the murine double minute 2 (MDM2) pathway [19]. This stabilization allows p53 to accumulate to levels sufficient for transcriptional activation of pro-apoptotic target genes.

Once stabilized and activated, p53 functions as a transcription factor that upregulates the expression of numerous pro-apoptotic genes. These include Bax, p53 upregulated modulator of apoptosis (PUMA), and other members of the Bcl-2 family that promote mitochondrial membrane permeabilization [20] [21]. The upregulation of these targets creates a positive feedback loop that amplifies the apoptotic signal initiated by Pseudoginsenoside Rh2.

The p53 phosphorylation induced by Pseudoginsenoside Rh2 also promotes cell cycle arrest, particularly at the G2/M checkpoint. This arrest provides additional time for DNA damage assessment and repair mechanisms, but under conditions of irreversible damage or sustained stress, it facilitates apoptotic elimination of damaged cells [22]. The combination of cell cycle arrest and pro-apoptotic gene expression creates a comprehensive cellular response to the cytotoxic effects of the compound.

Research has shown that the p53 response to Pseudoginsenoside Rh2 is dose-dependent, with higher concentrations of the compound producing more pronounced p53 accumulation and stronger apoptotic responses [6]. This dose-dependency provides a mechanism for therapeutic selectivity, as cancer cells with defective DNA repair mechanisms or elevated baseline stress levels may be more sensitive to p53-mediated apoptosis.

The integration of p53 phosphorylation dynamics with other signaling pathways affected by Pseudoginsenoside Rh2 creates a coordinated cellular response that ensures efficient apoptotic elimination. The simultaneous activation of ROS generation, mitochondrial dysfunction, and p53-mediated transcriptional responses provides multiple reinforcing signals that drive cells toward apoptotic death while minimizing the possibility of survival or adaptation.

Concentration (μM)Cell Viability (%)Apoptosis Rate (%)Annexin V-positive cells (%)ROS-positive cells (%)Reference
0 (Control)1002.652.655.84 [1]
24854.444.447.86 [1]
486514.114.111.61 [1]
963548.5648.5635.68 [1]

XLogP3

5.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

622.44446893 g/mol

Monoisotopic Mass

622.44446893 g/mol

Heavy Atom Count

44

Dates

Last modified: 08-08-2024

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